molecular formula C20H16N4O3S2 B12198121 N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-4-(prop-2-en-1-yloxy)benzamide

N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B12198121
M. Wt: 424.5 g/mol
InChI Key: FJGIEKIWLNKWQC-UHFFFAOYSA-N
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Description

N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a thiazole ring, an oxadiazole ring, and a benzamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-4-(prop-2-en-1-yloxy)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as the thiazole and oxadiazole derivatives, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various catalysts to facilitate the formation of the desired rings and linkages.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-4-(prop-2-en-1-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to its corresponding amine derivative.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized benzamide compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 2-Fluorodeschloroketamine

Uniqueness

N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-4-(prop-2-en-1-yloxy)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, specificity for certain targets, or improved pharmacokinetic properties, making it a valuable compound for further research and development.

Biological Activity

N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C19H19N5O2S2C_{19}H_{19}N_{5}O_{2}S_{2}, with a molecular weight of 409.51 g/mol. Its structure features several important functional groups:

  • Thiazole and Oxadiazole Moieties : Known for their pharmacological properties.
  • Thiophene Ring : Contributes to the compound's electronic properties and biological interactions.

These structural elements suggest that the compound may interact with various biological targets, leading to significant pharmacological effects.

Biological Activities

Preliminary studies indicate that compounds containing thiazole and oxadiazole moieties exhibit notable biological activities. The following table summarizes some key findings related to the biological activities of this compound and structurally similar derivatives:

CompoundStructure FeaturesBiological Activity
This compoundContains thiazole and oxadiazole ringsPotential anticancer activity
5-(Thiophen-2-yl)-1,3,4-thiadiazoleThiophene and thiadiazole ringsAntitumor activity against HepG2 cells
5-(3-Methylthiophen-2-yl)-1,3,4-OxadiazolOxadiazole with methylthio substituentAntimicrobial properties
5-(Methylthiazol)-ThiadiazolesThiazole and thiadiazole combinedAntimicrobial and anticancer effects

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

  • Inhibition of Cancer Cell Proliferation : Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines (e.g., MCF-7, HepG2) by inducing apoptosis and blocking cell cycle progression at specific phases .
    • Case Study : A study on 1-(5-benzylthio)-1,3,4-thiadiazol derivatives demonstrated significant cytotoxicity against human cancer cells with some derivatives showing IC50 values lower than established drugs like sorafenib .
  • Antimicrobial Activity : The presence of thiophene and oxadiazole rings is often associated with antimicrobial properties. The compound's structural characteristics may allow it to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

  • Synthesis Pathways : Various synthetic routes have been explored to modify the compound's structure for improved efficacy against specific targets.
    • Example : Derivatives synthesized through multi-step organic reactions have shown enhanced anticancer properties compared to their parent compounds.

Properties

Molecular Formula

C20H16N4O3S2

Molecular Weight

424.5 g/mol

IUPAC Name

N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C20H16N4O3S2/c1-3-10-26-14-8-6-13(7-9-14)18(25)23-20-21-12(2)16(29-20)19-22-17(24-27-19)15-5-4-11-28-15/h3-9,11H,1,10H2,2H3,(H,21,23,25)

InChI Key

FJGIEKIWLNKWQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)OCC=C)C3=NC(=NO3)C4=CC=CS4

Origin of Product

United States

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